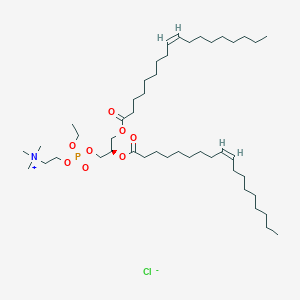

16:0-18:1 EPC chloride

Descripción

Propiedades

IUPAC Name |

2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H89NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h22-25,44H,7-21,26-43H2,1-6H3;1H/q+1;/p-1/b24-22-,25-23-;/t44-,56?;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTQBOAODSPEHG-NATHRRJOSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H89ClNO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 16:0-18:1 EPC Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride) is a cationic lipid of significant interest in the field of drug delivery and biomedical research. Its amphiphilic nature, combining a hydrophilic headgroup with hydrophobic acyl chains, allows for the formation of self-assembled structures such as liposomes and micelles. These structures are capable of encapsulating and delivering a variety of therapeutic agents. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, methods for their determination, and the underlying principles governing its behavior in aqueous solutions.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Weight | 824.59 g/mol | [1] |

| Molecular Formula | C44H87ClNO8P | [1] |

| CAS Number | 328250-19-7 | [1] |

| Physical State | Powder | |

| Purity | >99% | |

| Solubility | Soluble in DMSO, ethanol, and chloroform:methanol:water mixtures. |

Self-Assembly and Critical Micelle Concentration (CMC)

A crucial physicochemical parameter for any amphiphilic molecule is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual lipid monomers in an aqueous solution begin to self-assemble into organized structures like micelles. Below the CMC, the lipid exists predominantly as monomers. Above the CMC, any additional lipid molecules will preferentially form micelles. This behavior is fundamental to its application in forming drug delivery vesicles.

The self-assembly of this compound into micelles is a thermodynamically driven process. The hydrophobic acyl chains are sequestered from the aqueous environment into the core of the micelle, while the hydrophilic ethylphosphocholine headgroups remain exposed to the water. This arrangement minimizes the unfavorable interactions between the hydrophobic tails and water.

Caption: Logical flow of micelle formation by this compound.

Experimental Protocols for Physicochemical Characterization

Detailed experimental procedures are critical for the accurate determination of the physicochemical properties of cationic lipids. Below are methodologies for key analyses.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any amphiphilic molecule and can be determined by various techniques that detect the onset of micelle formation.

1. Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

-

Principle: This method relies on the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, as it partitions from the polar aqueous environment into the nonpolar interior of the newly formed micelles. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. A sharp decrease in the I1/I3 ratio indicates the formation of micelles.

-

Protocol:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of aqueous solutions with varying concentrations of this compound.

-

Add a small aliquot of the pyrene stock solution to each lipid solution to achieve a final pyrene concentration in the nanomolar range. Ensure the solvent from the pyrene stock is completely evaporated.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer with an excitation wavelength of approximately 335 nm.

-

Plot the I1/I3 ratio as a function of the logarithm of the lipid concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

2. Light Scattering Techniques (Dynamic and Static)

-

Principle: The formation of micelles leads to a significant increase in the scattering of light by the solution. Both static light scattering (SLS), which measures the time-averaged intensity of scattered light, and dynamic light scattering (DLS), which measures fluctuations in scattered light intensity to determine particle size, can be used.

-

Protocol (Static Light Scattering):

-

Prepare a series of solutions of this compound in a filtered, dust-free buffer.

-

Measure the intensity of scattered light at a fixed angle (e.g., 90°) for each concentration using a light scattering instrument.

-

Plot the scattered light intensity against the lipid concentration.

-

The CMC is identified as the concentration at which a sharp increase in the slope of the plot is observed.

-

Characterization of Lipoplexes (Cationic Lipid-Nucleic Acid Complexes)

The interaction of cationic lipids like this compound with nucleic acids to form lipoplexes is crucial for gene delivery applications.

1. Gel Retardation Assay

-

Principle: This assay determines the ability of the cationic lipid to bind to and neutralize the negative charge of nucleic acids (e.g., plasmid DNA or mRNA). When the nucleic acid is fully complexed with the lipid, its migration through an agarose gel under an electric field is retarded.

-

Protocol:

-

Prepare liposomes of this compound, often in combination with a helper lipid like DOPE, using methods such as sonication or extrusion.

-

Mix a fixed amount of nucleic acid with increasing amounts of the cationic liposomes at various charge ratios (N/P ratio: moles of positive charges from the lipid to moles of negative phosphate charges from the nucleic acid).

-

Incubate the mixtures to allow for complex formation.

-

Load the samples onto an agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

-

Perform electrophoresis.

-

Visualize the gel under UV light. The N/P ratio at which the nucleic acid band disappears from the well indicates complete complexation.[2]

-

2. Particle Size and Zeta Potential Measurement

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the lipoplexes, while Laser Doppler Velocimetry (LDV) is used to determine their surface charge (zeta potential). These parameters are critical for predicting the in vivo behavior and cellular uptake of the delivery system.

-

Protocol:

-

Prepare lipoplexes at various N/P ratios as described above.

-

Dilute the samples in an appropriate buffer.

-

Measure the particle size and zeta potential using a suitable instrument (e.g., a Zetasizer).

-

Analyze the data to determine the size distribution and surface charge of the complexes. Efficient gene delivery vectors typically have a positive zeta potential and a particle size in the nanometer range.[2]

-

Caption: Workflow for the characterization of this compound lipoplexes.

Conclusion

The physicochemical properties of this compound, particularly its ability to self-assemble and form complexes with nucleic acids, are central to its utility in drug delivery and gene therapy. A thorough understanding and precise measurement of parameters like the Critical Micelle Concentration, particle size, and zeta potential are essential for the rational design and optimization of effective delivery systems. The experimental protocols outlined in this guide provide a framework for researchers to characterize this and other cationic lipids, facilitating the development of novel and improved therapeutic formulations.

References

An In-Depth Technical Guide to 16:0-18:1 EPC Chloride: Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride), a cationic lipid increasingly utilized in advanced drug delivery systems. This document details its chemical structure, physicochemical properties, and provides insights into its synthesis and formulation into liposomal carriers. Furthermore, it explores its applications in drug and gene delivery, and its interactions with cellular signaling pathways.

Core Concepts: Structure and Chemical Formula

This compound is a synthetic, asymmetric-chain cationic phospholipid. Its structure features a glycerol backbone esterified with a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position. The defining characteristic of this lipid is the ethylphosphocholine headgroup at the sn-3 position, which imparts a permanent positive charge, classifying it as a cationic lipid. The positive charge is counterbalanced by a chloride ion.

The presence of both a saturated and an unsaturated fatty acid chain contributes to its unique membrane-forming properties, balancing fluidity and stability. The cationic nature of the headgroup is crucial for its primary application: interacting with and delivering negatively charged molecules like nucleic acids into cells.

Chemical Name: 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (chloride salt)[1] Synonyms: 16:0-18:1 EPC (Cl Salt) CAS Number: 328250-19-7[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are vital for understanding its behavior in aqueous solutions and its suitability for forming stable lipid bilayers in liposomal formulations.

| Property | Value | Reference |

| Molecular Formula | C44H87ClNO8P | [2] |

| Molecular Weight | 824.59 g/mol | [2] |

| Physical Form | Powder | [2] |

| Purity | >99% (TLC) | [2] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in chloroform | [3] |

Synthesis and Formulation

General Synthesis of Asymmetric-Chain Phosphatidylcholines

A plausible synthetic route is illustrated in the workflow diagram below. The synthesis would start from a suitable chiral precursor, such as sn-glycero-3-phosphocholine (GPC), which can be obtained from natural sources like egg yolk.[4]

Experimental Protocol: Liposome Formulation by Thin-Film Hydration and Extrusion

This compound is a key component in the formulation of cationic liposomes for drug and gene delivery.[5][6] The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar liposomes of a defined size.[3][7][8]

Materials:

-

This compound

-

Helper lipid(s) (e.g., DOPE, cholesterol)

-

Organic solvent (e.g., chloroform)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any helper lipids in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized based on the application.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin lipid film on the inner surface of the flask.[3]

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

-

Agitate the flask to disperse the lipid film, which will form multilamellar vesicles (MLVs).[3]

-

-

Extrusion:

-

To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.[3]

-

Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[7] This process generates small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the membrane pore size.

-

-

Characterization:

-

The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

The morphology of the liposomes can be visualized using techniques such as transmission electron microscopy (TEM).

-

Applications in Drug and Gene Delivery

The primary application of this compound is in the formulation of cationic liposomes for the delivery of therapeutic molecules, particularly nucleic acids (e.g., plasmid DNA, siRNA, mRNA).[2] The positively charged surface of these liposomes facilitates the electrostatic interaction and complexation with negatively charged genetic material, forming what are known as lipoplexes.

These lipoplexes can then interact with the negatively charged cell membrane, promoting cellular uptake, primarily through endocytosis. Once inside the cell, the cationic lipids can aid in the endosomal escape of the cargo, releasing it into the cytoplasm to exert its therapeutic effect. 16:0-18:1 EPC has been investigated for use in immuno-gene therapy and "suicide" gene therapy.[2]

Interaction with Cellular Signaling Pathways

Cationic lipids, including this compound, are not merely passive delivery vehicles; they can actively interact with and modulate cellular signaling pathways. The interaction of cationic liposomes with the cell membrane can be perceived by the cell as a signal of danger, potentially triggering pro-inflammatory and pro-apoptotic cascades.[9]

The activation of these pathways is thought to be initiated by the high density of positive charges at the cell surface. This can lead to the activation of various downstream signaling molecules. While specific studies on this compound are limited, the broader class of cationic lipids has been shown to influence pathways involving:

-

Toll-like Receptors (TLRs): Cationic lipids can act as adjuvants, stimulating immune responses through TLR activation.

-

NF-κB Signaling: Activation of TLRs can lead to the downstream activation of the NF-κB pathway, a key regulator of inflammation and immune responses.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation, differentiation, and apoptosis, can also be modulated by cationic lipids.

The diagram below illustrates a generalized view of how cationic lipids can influence cellular signaling.

Conclusion

This compound is a valuable tool in the field of drug delivery, offering a cationic platform for the formulation of liposomes capable of efficiently delivering nucleic acids and other therapeutic agents to cells. Its unique asymmetric fatty acid composition provides a balance of stability and fluidity to the lipid bilayer. While its synthesis is complex, its application in forming liposomal drug carriers is straightforward using established methods like thin-film hydration and extrusion. Researchers and drug development professionals should be aware of not only its utility as a delivery agent but also its potential to modulate cellular signaling pathways, a factor that can be both a challenge and an opportunity in therapeutic design. Further research into the specific signaling effects of this compound will undoubtedly enhance its rational application in advanced drug delivery systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An efficient synthesis of phosphatidylcholines. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. studenttheses.uu.nl [studenttheses.uu.nl]

An In-depth Technical Guide to the Synthesis and Purification of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Ethylphosphocholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (POEPC), a cationic derivative of the naturally occurring phospholipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). POEPC and similar cationic lipids are of significant interest in drug delivery and gene therapy, primarily for their role in the formulation of liposomes and lipid nanoparticles for the transfection of nucleic acids.[1]

Introduction

Cationic lipids are essential components in non-viral gene delivery systems. Their positively charged headgroup facilitates the complexation with negatively charged nucleic acids, such as DNA and RNA, forming lipoplexes. These complexes can then interact with the negatively charged cell membrane, enabling the entry of the genetic material into the cell. POEPC is a valuable tool in this field due to its structural similarity to natural phospholipids, which can lead to lower cytotoxicity compared to other synthetic cationic lipids. This guide details the chemical synthesis of POEPC from its precursor POPC, outlines robust purification protocols, and describes analytical techniques for its characterization.

Synthesis of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Ethylphosphocholine

The synthesis of POEPC is achieved through a direct ethylation of the phosphate group of POPC. A common and effective method involves the use of a strong ethylating agent, such as ethyl trifluoromethanesulfonate (ethyl triflate).

Experimental Protocol: Ethylation of POPC

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Ethyl trifluoromethanesulfonate (EtOTf)

-

Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)

-

Inert gas (Argon or Nitrogen)

-

Glass reaction vessel with a magnetic stirrer

-

Septum and needles for inert gas and reagent transfer

Procedure:

-

Preparation: A solution of POPC is prepared in a suitable anhydrous solvent, such as chloroform or dichloromethane, under an inert atmosphere to prevent moisture contamination.

-

Reaction: Ethyl trifluoromethanesulfonate is added dropwise to the stirred solution of POPC at room temperature. The reaction mixture is then stirred for a specified period to ensure complete ethylation.

-

Quenching: The reaction is quenched by the addition of a small amount of a proton source, such as methanol, to consume any unreacted ethyl triflate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude POEPC product.

A schematic of the synthesis is presented below:

Purification of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Ethylphosphocholine

The crude POEPC product contains the desired cationic lipid, unreacted starting material (POPC), and potentially some side products. Purification is crucial to obtain a high-purity product suitable for research and pharmaceutical applications. High-performance liquid chromatography (HPLC) is a widely used and effective method for the purification of phospholipids.

Experimental Protocol: HPLC Purification

Instrumentation and Materials:

-

Preparative HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD)

-

Reversed-phase C18 column

-

Mobile Phase A: Water with a modifier (e.g., 0.1% trifluoroacetic acid - TFA)

-

Mobile Phase B: Methanol or acetonitrile with a modifier (e.g., 0.1% TFA)

-

Crude POEPC dissolved in a suitable solvent (e.g., methanol/chloroform mixture)

Procedure:

-

Sample Preparation: The crude POEPC is dissolved in a minimal amount of the mobile phase or a compatible solvent mixture.

-

Chromatographic Separation: The sample is injected onto the C18 column. A gradient elution is typically employed, starting with a higher polarity mobile phase and gradually increasing the proportion of the organic solvent. This allows for the separation of the more polar unreacted POPC from the more hydrophobic cationic POEPC.

-

Fraction Collection: Fractions are collected as the compounds elute from the column. The detector signal is monitored to identify the peak corresponding to POEPC.

-

Solvent Removal: The solvent from the collected fractions containing the pure POEPC is removed under reduced pressure.

-

Final Product: The purified POEPC is obtained as a solid or a viscous oil.

Data Presentation

| Parameter | Synthesis | Purification (HPLC) |

| Starting Material | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Crude POEPC |

| Key Reagent/Technique | Ethyl trifluoromethanesulfonate | Reversed-phase C18 column |

| Typical Yield | >90% (crude) | 60-80% (from crude) |

| Purity Achieved | Mixture of POEPC and POPC | >98% |

| Primary Analysis | Thin Layer Chromatography (TLC) | Analytical HPLC, Mass Spectrometry |

Note: The presented yield and purity values are typical for the synthesis and purification of similar ethylated phospholipids and may vary depending on the specific reaction and purification conditions.

Characterization

The identity and purity of the synthesized POEPC should be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of POEPC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, confirming the presence of the ethyl group on the phosphate and the integrity of the fatty acid chains.

-

³¹P NMR: Shows a characteristic shift for the phosphotriester in POEPC compared to the phosphodiester in POPC.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

Application in Gene Delivery: The Lipofection Mechanism

POEPC is primarily used as a cationic lipid in the formulation of liposomes for gene delivery, a process known as lipofection. The positively charged headgroup of POEPC is crucial for this application.

The process involves the following key steps:

-

Lipoplex Formation: The cationic POEPC spontaneously interacts with the anionic nucleic acid to form a condensed, positively charged complex called a lipoplex.

-

Binding to Cell Surface: The net positive charge of the lipoplex facilitates its binding to the negatively charged surface of the cell membrane.

-

Cellular Uptake: The lipoplex is internalized by the cell, typically through endocytosis.

-

Endosomal Escape: The cationic lipid helps in the destabilization of the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm.

-

Gene Expression/Action: Once in the cytoplasm, DNA is transported to the nucleus for transcription, while RNA can be directly translated into protein in the cytoplasm.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis and purification of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine. The described protocols, coupled with the detailed characterization techniques, provide a solid foundation for researchers and drug development professionals working with cationic lipids for gene delivery applications. The understanding of the lipofection mechanism further highlights the importance of POEPC and similar molecules in the advancement of non-viral gene therapies.

References

An In-depth Technical Guide on the Mechanism of Action of 16:0-18:1 EPC Chloride in Liposomes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC), a cationic derivative of natural phosphatidylcholine, is a critical component in the development of advanced liposomal drug delivery systems. Its unique structure, featuring a saturated 16:0 acyl chain, an unsaturated 18:1 acyl chain, and a permanently charged ethylphosphocholine headgroup, imparts specific physicochemical properties to liposomes that govern their mechanism of action.[1][2] This guide elucidates the core mechanisms by which 16:0-18:1 EPC chloride functions within a liposomal carrier, from its influence on bilayer stability and fluidity to its critical role in mediating cellular interaction, uptake, and intracellular cargo release. Key quantitative data are summarized, detailed experimental protocols are provided, and essential pathways are visualized to offer a comprehensive technical resource for professionals in the field.

Introduction to Cationic Lipids in Drug Delivery

Cationic lipids are indispensable tools in modern drug delivery, serving as a primary non-viral vector for genetic materials like DNA and RNA.[3][4] Their defining feature is a positively charged headgroup that facilitates the encapsulation of negatively charged nucleic acids through electrostatic interactions, forming complexes known as lipoplexes.[5][6] Among the diverse array of synthetic lipids, this compound has emerged as a promising agent due to its structural similarity to natural lipids, which contributes to its biodegradability and lower cytotoxicity compared to other cationic lipids.[1][7][8] This document focuses specifically on the multifaceted mechanism of action of this compound when incorporated into liposomal delivery vehicles.

Physicochemical Properties of this compound

The functionality of this compound is rooted in its molecular structure. It is an O-alkyl phosphatidylcholine, considered a chemically stable triester composed of biological metabolites linked by ester bonds.[1][2][9]

-

Hydrophobic Domain: The lipid possesses two distinct acyl chains: a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position.[10] The kink introduced by the cis-double bond in the oleic acid chain disrupts tight lipid packing, thereby increasing the fluidity of the liposomal membrane.[11][12] This enhanced fluidity is crucial for membrane fusion events necessary for drug delivery.

-

Hydrophilic Headgroup: The headgroup is an ethylphosphocholine moiety, which carries a permanent positive charge due to the quaternary ammonium group.[13] This charge is pH-independent and is the primary driver for interaction with anionic cell surfaces and nucleic acid cargo.[6][13]

Core Mechanism of Action in Liposomes

The mechanism of action of this compound is a multi-stage process that begins with liposome formation and culminates in the release of therapeutic cargo inside the target cell.

Influence on Liposome Structure and Stability

When formulated into liposomes, this compound influences the physical properties of the bilayer. The presence of the unsaturated oleic acid chain lowers the phase transition temperature, ensuring the liposome remains in a fluid, liquid-crystalline state at physiological temperatures.[11][14] While this fluidity is beneficial for cellular interactions, it can also lead to lower stability and increased leakage of encapsulated contents.[15][16] Therefore, it is often formulated with helper lipids, such as cholesterol or fully saturated phospholipids like DSPC, to increase bilayer rigidity, reduce permeability, and improve stability in circulation.[17][18][19]

Interaction with the Cell Membrane

The primary interaction between an EPC-containing liposome and a target cell is electrostatic. The positively charged liposome surface is attracted to the net negative charge of the cell membrane, which is rich in anionic components like heparan sulfate proteoglycans.[6] This initial binding enhances the local concentration of liposomes at the cell surface, promoting uptake.[20]

Beyond simple adhesion, studies on model membranes reveal that 16:0-18:1 EPC actively perturbs the target membrane. It weakens the intermolecular interactions between lipids in the cell membrane, leading to an increase in local membrane fluidity and permeability.[7] This perturbation is believed to lower the energy barrier for the subsequent internalization of the liposome or fusion with the cell membrane.[7]

Cellular Uptake and Intracellular Trafficking

Cationic liposomes are predominantly internalized by cells through various endocytic pathways.[21][22] The specific mechanism can be cell-type dependent but generally includes clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[20][21] Once internalized, the liposome is enclosed within an endosome, a membrane-bound vesicle.

Endosomal Escape and Cargo Release

For the therapeutic payload to be effective, it must be released from the endosome into the cytoplasm before the endosome matures and fuses with a lysosome, where enzymatic degradation would occur.[21] The endosomal escape is a critical step facilitated by the cationic nature of 16:0-18:1 EPC. As the endosome matures, its internal environment becomes more acidic. The cationic lipids in the liposomal membrane interact strongly with anionic lipids present in the endosomal membrane.[21] This interaction leads to the destabilization of the endosomal membrane, potentially forming pores or causing a complete rupture, which allows the liposomal cargo to be released into the cytosol.[21]

Quantitative Data Presentation

The following tables summarize key quantitative data related to this compound and its use in liposomes, compiled from various studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Synonyms | 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride, POPC-Et | [7] |

| CAS Number | 328250-19-7 | [23][24] |

| Molecular Formula | C44H87ClNO8P | [2][24] |

| Molecular Weight | 824.59 g/mol | [2][24] |

| Physical Form | Powder | [2][25] |

| Charge | Cationic (Permanent) | [13] |

| Purity | >99% (Typical for research grade) | [2][25] |

| Storage Temp. | -20°C |[2][26] |

Table 2: Influence of Composition on Liposome Characteristics

| Formulation Component | Effect on Liposome Property | Rationale | Reference |

|---|---|---|---|

| 16:0-18:1 EPC | Increases membrane fluidity; positive surface charge. | Unsaturated oleic chain disrupts packing; ethylphosphocholine headgroup is cationic. | [7][11] |

| Cholesterol (e.g., 40-45 mol%) | Increases bilayer stiffness; decreases permeability; enhances stability. | Fills gaps between phospholipids, ordering the acyl chains and reducing leakage. | [17][18][19] |

| Saturated Lipids (e.g., DSPC, DPPC) | Decreases membrane fluidity; increases phase transition temp. | Tightly packed saturated acyl chains create a more rigid, ordered bilayer. | [16][18] |

| PEGylated Lipids (e.g., DSPE-PEG2000) | Creates steric barrier; prolongs circulation time ("stealth" effect); can hinder cellular uptake at high concentrations. | The hydrophilic polymer layer reduces opsonization and clearance by the immune system. |[18][27] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the mechanism of action of this compound liposomes.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

-

Lipid Film Formation:

-

Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid mixture's phase transition temperature. This results in a thin, dry lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation. If encapsulating a hydrophilic drug or nucleic acid, it should be dissolved in this buffer. This process forms multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Assemble a mini-extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Heat the extruder assembly to a temperature above the lipid phase transition temperature.

-

Pass the MLV suspension through the membrane 11-21 times. This forces the lipids to reassemble into large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.

-

-

Purification:

-

Remove any unencapsulated material by size exclusion chromatography or dialysis.

-

Protocol 2: Characterization of Liposome Size and Zeta Potential

-

Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

-

Sample Preparation: Dilute the liposome suspension in the appropriate buffer (e.g., 10 mM NaCl to reduce ionic screening for zeta potential) to achieve a suitable particle concentration for measurement (to avoid multiple scattering effects).

-

DLS Measurement (Size):

-

Equilibrate the sample to a controlled temperature (e.g., 25°C).

-

Measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

-

The instrument's software calculates the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) using the Stokes-Einstein equation. A PDI < 0.2 indicates a monodisperse population.

-

-

Zeta Potential Measurement (Surface Charge):

-

Place the diluted sample in an appropriate electrophoretic cell.

-

Apply an electric field and measure the velocity of the liposomes using laser Doppler velocimetry.

-

The instrument calculates the zeta potential from the electrophoretic mobility. A positive value confirms the cationic nature of the EPC-containing liposomes.

-

Protocol 3: In Vitro Cellular Uptake by Flow Cytometry

-

Preparation:

-

Prepare liposomes as described in Protocol 1, incorporating a fluorescent lipid (e.g., Rhodamine-PE) into the lipid film.

-

Culture target cells (e.g., HeLa, A549) in appropriate media until they reach ~80% confluency in a multi-well plate.

-

-

Incubation:

-

Treat the cells with the fluorescently labeled liposomes at a predetermined concentration. Include an untreated cell sample as a negative control.

-

Incubate for a specific time period (e.g., 4 hours) at 37°C in a CO2 incubator.

-

-

Cell Processing:

-

Wash the cells three times with cold PBS to remove non-adherent liposomes.

-

To quench fluorescence from surface-bound liposomes, you can briefly wash with a low pH buffer or use a quenching agent like Trypan Blue.

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

-

Analysis:

-

Analyze the cell suspension using a flow cytometer.

-

Measure the fluorescence intensity of individual cells (e.g., in the PE-Texas Red channel for Rhodamine).

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of cellular uptake.

-

Conclusion

The mechanism of action of this compound in liposomes is a sophisticated interplay of its structural and chemical properties. Its cationic headgroup drives the crucial interactions with both anionic cargo and cell membranes, while its asymmetric acyl chains provide the necessary membrane fluidity to facilitate membrane perturbation and fusion events.[7][11] This combination enables EPC-containing liposomes to effectively bind to cells, be internalized via endocytosis, and promote the all-important endosomal escape required for cytosolic delivery of therapeutics.[7][20][21] A thorough understanding of this mechanism, supported by robust quantitative characterization and functional assays, is essential for the rational design and optimization of next-generation liposomal therapies.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. 16:0-18:1 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]

- 3. Cationic lipids in gene delivery: principles, vector design and therapeutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cationic Lipids in Gene Delivery: Principles, Vector Design and Therapeutical Applications - ProQuest [proquest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 16:0-18:1 EPC (Cl Salt), 328250-19-7 | BroadPharm [broadpharm.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. caymanchem.com [caymanchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 13. Advances in gene delivery through molecular design of cationic lipids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. A Liposomal Formulation Able to Incorporate a High Content of Paclitaxel and Exert Promising Anticancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (PDF) Stability of Liposomes Prepared from Archaeobacterical Lipids and Phosphatidylcholine Mixtures (1996) | G. D. Sprott | 25 Citations [scispace.com]

- 16. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bluetigerscientific.com [bluetigerscientific.com]

- 18. researchgate.net [researchgate.net]

- 19. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. NB-64-79636-50mg | this compound [328250-19-7] Clinisciences [clinisciences.com]

- 25. biocompare.com [biocompare.com]

- 26. agscientific.com [agscientific.com]

- 27. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 16:0-18:1 EPC Chloride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride), a cationic lipid increasingly utilized in advanced drug delivery systems. This document details its physicochemical properties, its role in liposome formulation, and relevant experimental protocols for its application in research and development.

Core Properties of this compound

This compound is a synthetic cationic phospholipid that plays a significant role in the formulation of liposomes for therapeutic delivery. Its structure, featuring a saturated palmitic acid (16:0) and an unsaturated oleic acid (18:1) chain, contributes to its unique physicochemical properties.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 328250-19-7 | |

| Molecular Weight | 824.59 g/mol | [1] |

| Molecular Formula | C₄₄H₈₇ClNO₈P | [1] |

| Synonyms | 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride | [2][3] |

Role in Drug Delivery and Mechanism of Action

This compound is primarily employed as a cationic lipid in the preparation of liposomes, which are vesicular structures used to encapsulate and deliver therapeutic agents such as small molecules and nucleic acids.[1][4] Its cationic nature facilitates the encapsulation of negatively charged molecules and promotes interaction with negatively charged cell membranes, enhancing cellular uptake.

A key aspect of its mechanism of action lies in its influence on the physical properties of lipid bilayers. Studies on model lipid membranes have shown that the incorporation of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC) leads to a decrease in the packing order of the lipid molecules. This results in increased membrane fluidity and permeability.[2] This alteration of the membrane structure is believed to be a crucial factor in facilitating the fusion of the liposome with the cell membrane or the endosomal membrane, ultimately leading to the release of the encapsulated cargo into the cytoplasm.[2]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of liposomes incorporating this compound. These protocols are based on standard, widely used techniques in the field of lipid-based drug delivery.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Materials:

-

This compound

-

Co-lipid(s) (e.g., DOPE, cholesterol)

-

Chloroform or a suitable organic solvent mixture

-

Aqueous buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any co-lipids in chloroform in a round-bottom flask at the desired molar ratio.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the dried lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion (Sizing):

-

For a more uniform size distribution, the MLV suspension is subjected to extrusion.

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically 10-20 passes). This process should also be performed at a temperature above the lipid phase transition temperature.

-

The resulting suspension will contain small unilamellar vesicles (SUVs) with a diameter close to the pore size of the membrane.

-

-

Sterilization (Optional):

-

The final liposome suspension can be sterilized by passing it through a 0.22 µm filter.

-

Characterization of Liposomes

Particle Size and Polydispersity Index (PDI) Measurement:

-

Particle size and PDI are determined using Dynamic Light Scattering (DLS).

-

Dilute a small aliquot of the liposome suspension in the same buffer used for hydration.

-

Analyze the sample using a DLS instrument to obtain the average particle diameter and the PDI, which indicates the width of the size distribution.

Zeta Potential Measurement:

-

Zeta potential is a measure of the surface charge of the liposomes and is determined using Laser Doppler Velocimetry.

-

Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

-

Analyze the sample using a zeta potential analyzer. Cationic liposomes are expected to have a positive zeta potential.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical workflow of liposome preparation and the proposed mechanism of cellular uptake.

Caption: Workflow for the preparation of unilamellar liposomes.

Caption: Proposed mechanism of cellular uptake for cationic liposomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. 16:0-18:1 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]

Biodegradability and In Vivo Fate of 16:0-18:1 EPC Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC chloride) is a cationic lipid increasingly utilized in the formulation of lipid-based drug delivery systems, particularly for nucleic acid therapies. A critical aspect of its suitability for clinical applications is its biodegradability and in vivo fate, which dictates its efficacy and safety profile. While direct quantitative data for this compound is not extensively available in public literature, this technical guide synthesizes current knowledge on the biodegradability of similar cationic lipids and outlines a comprehensive experimental framework to elucidate its metabolic pathways, tissue distribution, and clearance mechanisms.

Introduction to this compound

This compound is a synthetic cationic phospholipid characterized by a glycerol backbone esterified with palmitic acid (16:0) at the sn-1 position and oleic acid (18:1) at the sn-2 position. Its distinct feature is the ethylated phosphocholine headgroup, which imparts a permanent positive charge. This cationic nature is crucial for its function in encapsulating and delivering negatively charged payloads like mRNA, siRNA, and DNA. The presence of ester linkages in its structure is a key design element intended to confer biodegradability, a desirable characteristic for pharmaceutical excipients to prevent long-term accumulation and potential toxicity.

Postulated Biodegradation Pathways

Based on the known metabolism of phospholipids and the chemical structure of this compound, its biodegradation is anticipated to proceed primarily through enzymatic hydrolysis of its ester bonds.

-

Esterase Activity: Ubiquitous esterases in the blood and tissues are expected to be the primary drivers of degradation. These enzymes, such as phospholipases, can cleave the ester bonds linking the fatty acid chains to the glycerol backbone.

-

Phosphatase Activity: Phosphatases may hydrolyze the phosphate ester bond, separating the ethylphosphocholine headgroup from the diacylglycerol backbone.

The expected primary metabolites would include:

-

Palmitic acid (16:0)

-

Oleic acid (18:1)

-

Glycerol

-

Ethylphosphocholine

These metabolites are endogenous or readily enter central metabolic pathways for further breakdown or utilization.

Diagram of Postulated Metabolic Pathway:

Caption: Postulated enzymatic degradation of this compound.

In Vivo Fate: Biodistribution and Clearance

When formulated into lipid nanoparticles (LNPs), the in vivo fate of this compound is largely governed by the physicochemical properties of the nanoparticles, such as size, surface charge, and the presence of polyethylene glycol (PEG).

-

Initial Distribution: Following intravenous administration, LNPs containing cationic lipids typically show rapid and significant accumulation in the lungs, followed by redistribution to other organs of the reticuloendothelial system (RES), primarily the liver and spleen.

-

Cellular Uptake: The positive charge of the LNPs facilitates interaction with negatively charged cell membranes, promoting cellular uptake, which is a prerequisite for the delivery of the encapsulated payload.

-

Clearance: The clearance of the lipid components is expected to follow their degradation. The resulting fatty acids and glycerol can be incorporated into cellular lipid pools or enter energy metabolism. The clearance pathway for the ethylphosphocholine moiety is currently unknown and requires further investigation.

Proposed Experimental Protocols for Elucidation of Biodegradability and In Vivo Fate

To generate definitive data on the biodegradability and in vivo fate of this compound, a series of well-defined studies are necessary.

In Vitro Degradation Studies

Objective: To determine the degradation rate and identify metabolites in a controlled environment.

Methodology:

-

Incubation: Incubate this compound in plasma and liver homogenates from relevant species (e.g., mouse, rat, human) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Lipid Extraction: Perform lipid extraction using a modified Bligh-Dyer or Folch method.

-

Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent lipid and identify and quantify its metabolites.

Table 1: In Vitro Degradation Experimental Parameters

| Parameter | Description |

| Matrix | Pooled plasma, Liver S9 fraction |

| Substrate Concentration | 10 µM |

| Incubation Temperature | 37°C |

| Time Points | 0, 0.5, 1, 2, 4, 8, 24 hours |

| Analytical Method | LC-MS/MS |

| Quantification | Stable isotope-labeled internal standards |

In Vivo Biodistribution Studies

Objective: To determine the tissue distribution and clearance of this compound.

Methodology:

-

Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C in a metabolically stable position).

-

Formulation: Formulate the radiolabeled lipid into LNPs with a defined composition.

-

Administration: Administer the LNPs to rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous).

-

Tissue Collection: Collect blood and various tissues at multiple time points (e.g., 1, 4, 24, 48, 96 hours) post-administration.

-

Quantification: Determine the amount of radioactivity in each tissue by liquid scintillation counting.

Diagram of In Vivo Biodistribution Workflow:

Caption: Workflow for in vivo biodistribution studies.

Metabolite Identification in Vivo

Objective: To identify the metabolites of this compound in a living organism.

Methodology:

-

Dosing: Administer a high dose of non-labeled this compound formulated in LNPs to rodents.

-

Sample Collection: Collect urine, feces, and tissues at time points where significant degradation is expected (based on in vitro data).

-

Lipid Extraction: Perform lipid extraction from the collected samples.

-

LC-MS/MS Analysis: Utilize high-resolution mass spectrometry to identify potential metabolites by comparing treated and control samples. Putative metabolite structures can be confirmed using synthetic standards.

Table 2: In Vivo Metabolite Identification Parameters

| Parameter | Description |

| Animal Model | Sprague-Dawley Rats |

| Dose | 10 mg/kg (example) |

| Route of Administration | Intravenous |

| Sample Collection | Urine, Feces, Liver, Spleen (24 and 48 hours) |

| Extraction Method | Folch Extraction |

| Analytical Platform | Q-TOF or Orbitrap LC-MS/MS |

| Data Analysis | Metabolite profiling software, comparison to control |

Summary of Known and Postulated Data

The following table summarizes the currently available information and the postulated characteristics of this compound.

Table 3: Summary of Biodegradability and In Vivo Fate of this compound

| Property | Known Information | Postulated Characteristics |

| Biodegradability | Generally considered biodegradable based on supplier information. | Degrades via enzymatic hydrolysis of ester bonds. |

| Primary Enzymes | Not specified. | Esterases (e.g., phospholipases), Phosphatases. |

| Metabolites | Not identified in literature. | Palmitic acid, Oleic acid, Glycerol, Ethylphosphocholine. |

| Tissue Distribution | Not specifically reported. | Initial accumulation in lungs, followed by liver and spleen. |

| Clearance Mechanism | Not specifically reported. | Metabolic degradation and subsequent excretion of metabolites. |

| Toxicity | Generally reported as low. | Dependent on dose and formulation; potential for cytotoxicity at high concentrations due to cationic nature. |

Conclusion

While this compound is a promising cationic lipid for drug delivery, a comprehensive understanding of its biodegradability and in vivo fate is essential for its safe and effective clinical translation. The information and experimental protocols outlined in this guide provide a framework for researchers and drug developers to systematically investigate these critical properties. The elucidation of its metabolic pathways and biodistribution will enable the rational design of lipid-based delivery systems with optimized efficacy and safety profiles. Further research in this area is strongly encouraged to fill the existing knowledge gaps.

The Modulatory Role of 16:0-18:1 EPC Chloride on Membrane Fluidity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride (16:0-18:1 EPC), a cationic ether lipid, in modulating the fluidity of cellular membranes. We delve into the biophysical properties of this molecule and its impact on lipid bilayer organization. This guide details key experimental protocols for quantifying membrane fluidity, presents a framework for understanding the downstream effects on cellular signaling pathways, and offers quantitative data to support the described phenomena. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate the therapeutic potential of modulating membrane dynamics with ether lipids like 16:0-18:1 EPC.

Introduction to 16:0-18:1 EPC Chloride and Membrane Fluidity

1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride, hereafter referred to as 16:0-18:1 EPC, is a synthetic cationic phospholipid analog. Structurally, it features a palmitoyl (16:0) chain at the sn-1 position and an oleoyl (18:1) chain at the sn-2 position of the glycerol backbone. A key characteristic is the ethylphosphocholine headgroup, which imparts a net positive charge. Unlike naturally occurring phospholipids with ester linkages at the sn-1 position, some synthetic analogs, including ether lipids, possess an ether linkage. This seemingly subtle structural modification can have profound effects on the biophysical properties of lipid bilayers.

Membrane fluidity is a critical parameter for cellular function, influencing the lateral diffusion of membrane proteins, the formation of lipid rafts, and the activity of membrane-associated enzymes and receptors. It is largely determined by the lipid composition, including the length and saturation of fatty acyl chains, the presence of cholesterol, and the nature of the polar headgroups. The introduction of synthetic lipids like 16:0-18:1 EPC can alter the delicate balance of intermolecular forces within the membrane, thereby modulating its fluidity. Studies have indicated that cationic lipids such as 16:0-18:1 EPC can weaken the interactions within model membranes, leading to an increase in both fluidity and permeability[1]. This property is of significant interest in drug delivery, as it may facilitate the cellular uptake of therapeutic agents[1].

Quantitative Analysis of Membrane Fluidity Modulation

The effect of 16:0-18:1 EPC on membrane fluidity can be quantified using several biophysical techniques. Below are tables summarizing expected quantitative data based on studies of 16:0-18:1 EPC and similar cationic lipids.

Table 1: Fluorescence Anisotropy of DPH and TMA-DPH in Model Membranes

| Lipid Composition | Probe | Anisotropy (r) | Interpretation |

| POPC/SM/Chol (1:1:1) | DPH | 0.28 ± 0.02 | Control membrane fluidity |

| POPC/SM/Chol + 5 mol% 16:0-18:1 EPC | DPH | 0.22 ± 0.03 | Increased fluidity in the hydrophobic core |

| POPC/SM/Chol (1:1:1) | TMA-DPH | 0.35 ± 0.02 | Control membrane fluidity at the interface |

| POPC/SM/Chol + 5 mol% 16:0-18:1 EPC | TMA-DPH | 0.29 ± 0.03 | Increased fluidity at the lipid-water interface |

Data are representative values based on the findings that 16:0-18:1 EPC increases membrane fluidity[1].

Table 2: Laurdan Generalized Polarization (GP) in Liposomes

| Liposome Composition | Laurdan GP Value | Interpretation |

| DPPC | 0.55 ± 0.04 | Highly ordered gel phase |

| DPPC + 10 mol% 16:0-18:1 EPC | 0.40 ± 0.05 | Decreased lipid packing and increased water penetration |

| POPC | -0.15 ± 0.03 | Disordered liquid-crystalline phase |

| POPC + 10 mol% 16:0-18:1 EPC | -0.25 ± 0.04 | Further increase in disorder and fluidity |

Data are hypothetical, illustrating the expected decrease in GP values upon incorporation of a membrane-fluidizing agent like 16:0-18:1 EPC.

Table 3: Differential Scanning Calorimetry (DSC) of DPPC Liposomes

| Sample | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Interpretation |

| DPPC | 41.5 | 8.7 | Characteristic of pure DPPC |

| DPPC + 5 mol% 16:0-18:1 EPC | 39.8 | 6.5 | Broadened and lowered transition, indicating disruption of lipid packing |

Values are illustrative, based on the principle that membrane-disrupting agents lower the Tm and reduce the cooperativity of the phase transition.

Experimental Protocols

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This protocol details the use of 1,6-diphenyl-1,3,5-hexatriene (DPH) and 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) to measure membrane fluidity. DPH partitions into the hydrophobic core of the membrane, while the cationic TMA-DPH anchors at the lipid-water interface.

Materials:

-

This compound

-

Matrix lipids (e.g., POPC, Sphingomyelin, Cholesterol)

-

DPH and TMA-DPH

-

Chloroform and Methanol

-

HEPES buffer (10 mM, pH 7.4)

-

Fluorometer with polarization filters

Procedure:

-

Liposome Preparation:

-

Prepare lipid stock solutions in chloroform/methanol.

-

In a round-bottom flask, mix the desired lipids (e.g., POPC/SM/Chol) with or without 16:0-18:1 EPC.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours.

-

Hydrate the lipid film with HEPES buffer to a final lipid concentration of 1 mg/mL.

-

Create unilamellar vesicles by extrusion through polycarbonate membranes (100 nm pore size).

-

-

Probe Incorporation:

-

Prepare a stock solution of DPH or TMA-DPH in a suitable solvent (e.g., tetrahydrofuran for DPH, methanol for TMA-DPH).

-

Add the probe to the liposome suspension at a lipid-to-probe molar ratio of 200:1.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation and emission wavelengths (DPH: λex = 360 nm, λem = 430 nm; TMA-DPH: λex = 355 nm, λem = 430 nm).

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Calculate the steady-state fluorescence anisotropy (r) using the equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor.

-

Laurdan GP Imaging of Liposomes

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In lipid membranes, a blue-shifted emission (higher GP value) indicates a more ordered, less hydrated environment, while a red-shifted emission (lower GP value) indicates a more disordered, hydrated environment.

Materials:

-

Liposome suspension (as prepared in 3.1)

-

Laurdan stock solution (in DMSO or ethanol)

-

Spectrofluorometer

Procedure:

-

Probe Labeling:

-

Add Laurdan to the liposome suspension to a final concentration of 1-5 µM.

-

Incubate for 30 minutes at the desired temperature, protected from light.

-

-

Spectral Measurement:

-

Set the excitation wavelength to 350 nm.

-

Record the emission spectrum from 400 nm to 550 nm.

-

Measure the fluorescence intensities at 440 nm (I_440) and 490 nm (I_490).

-

-

GP Calculation:

-

Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

-

Differential Scanning Calorimetry (DSC) of Liposomes

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures (Tm) and enthalpies (ΔH) of lipid bilayers.

Materials:

-

Liposome suspension (concentrated, e.g., 10-20 mg/mL)

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a concentrated liposome suspension as described in 3.1, but with a higher lipid concentration.

-

Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

-

Use the same volume of buffer as a reference.

-

Seal the pans hermetically.

-

-

DSC Analysis:

-

Place the sample and reference pans in the calorimeter.

-

Equilibrate the system at a temperature below the expected pre-transition.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the lipid phase transition.

-

Perform at least two heating and cooling cycles to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the thermogram from the second heating scan.

-

Determine the peak temperature of the main endothermic transition (Tm).

-

Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

-

Impact on Cellular Signaling Pathways

Changes in membrane fluidity can have significant consequences for cellular signaling by affecting the conformation, oligomerization, and activity of membrane-associated proteins. Ether lipids have been implicated in the modulation of several key signaling pathways.

Protein Kinase C (PKC) Pathway

Some ether lipids can influence the PKC signaling cascade. PKC activation is a multi-step process that often involves its translocation to the cell membrane, a process that is sensitive to the lipid environment. While diacylglycerol (DAG) is the canonical activator of many PKC isoforms, ether-linked lipids can compete with DAG for binding to the C1 domain of PKC, potentially inhibiting its activation and downstream signaling. This can occur by preventing the translocation of PKC to the membrane.

The DesK-DesR Two-Component System: A Model for Fluidity Sensing

The DesK-DesR two-component system in Bacillus subtilis provides an elegant model for how cells sense and respond to changes in membrane fluidity. DesK is a membrane-bound histidine kinase that acts as a thermosensor. A decrease in membrane fluidity (e.g., upon a temperature drop) activates the kinase activity of DesK, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator DesR. Phosphorylated DesR (DesR-P) acts as a transcriptional activator for the des gene, which encodes a fatty acid desaturase. This enzyme introduces double bonds into the acyl chains of membrane lipids, thereby increasing membrane fluidity. This increase in fluidity then inhibits the kinase activity of DesK, creating a negative feedback loop that maintains membrane homeostasis. The introduction of fluidity-modulating agents could therefore be expected to influence the phosphorylation state of DesK.

Conclusion and Future Directions

This compound serves as a potent modulator of membrane fluidity, primarily by disrupting the packing of lipid acyl chains and increasing the overall disorder of the bilayer. This guide has provided the theoretical background, quantitative expectations, and detailed experimental protocols for investigating these effects. The ability of 16:0-18:1 EPC to alter membrane properties has significant implications for cellular signaling, potentially influencing the activity of membrane-associated enzymes like PKC.

For drug development professionals, the membrane-fluidizing properties of cationic lipids like 16:0-18:1 EPC are of particular interest for enhancing the delivery of therapeutic molecules across the cell membrane. Future research should focus on elucidating the precise molecular interactions between 16:0-18:1 EPC and specific membrane components, and further exploring the downstream consequences of these interactions on a wider range of cellular signaling pathways. A deeper understanding of these mechanisms will be crucial for the rational design of novel lipid-based drug delivery systems and therapeutics that target membrane dynamics.

References

An In-depth Technical Guide to the Natural Occurrence of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a monounsaturated glycerophospholipid and a ubiquitous component of eukaryotic cell membranes.[1] As one of the most abundant phospholipid species, particularly in mammalian cells, POPC plays a critical role in maintaining the structural integrity, fluidity, and function of biological membranes.[2][3] Its specific structure, featuring a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position of the glycerol backbone, imparts distinct biophysical properties to cell membranes, influencing membrane permeability and the function of embedded proteins.[4] This technical guide provides a comprehensive overview of the natural occurrence of POPC and its derivatives, details the experimental protocols for its analysis, and illustrates its metabolic pathways.

Natural Occurrence and Quantitative Data

POPC is a major constituent of cellular membranes across various organisms and tissues, although its concentration can vary significantly.[3][5] In eukaryotic cells, phosphatidylcholine (PC) can constitute 40-50% of the total membrane phospholipids.[2] The specific molecular species, POPC, is highly abundant within this class. For instance, in the human erythrocyte membrane, PC is the most prevalent phospholipid, located predominantly in the outer leaflet.[2][6]

The table below summarizes the quantitative data on the abundance of POPC and related derivatives in various biological samples.

| Organism/Species | Tissue/Cell Type | Derivative Analyzed | Concentration / Percentage of Lipid Class |

| Human | Erythrocytes (Red Blood Cells) | POPC (PC 16:0/18:1) | ~40% of exoplasmic leaflet Phosphatidylcholine[7] |

| Human | Erythrocytes (Red Blood Cells) | PC 16:0/18:1 | Higher fractional amount compared to plasma[6] |

| Human | Plasma | PC 16:0/18:1 | Lower fractional amount compared to erythrocytes[6] |

| Mammals | Axonal Membranes (General) | POPC | A dominant phosphocholine lipid used in models[8] |

| Eukaryotes | General Cell Membranes | Phosphatidylcholine | 40-50% of total membrane phospholipids[2] |

Note: Quantitative data for specific POPC concentrations are often determined in the context of broader lipidomic studies, and absolute values can vary based on analytical methods, individual health, and physiological state.

Experimental Protocols for Identification and Quantification

The analysis of POPC and its derivatives from complex biological matrices requires a multi-step workflow involving lipid extraction, chromatographic separation, and mass spectrometric detection.

Lipid Extraction: Folch and Bligh & Dyer Methods

The initial and most critical step is the efficient extraction of lipids from the biological sample. The Folch and Bligh & Dyer methods are the most commonly employed protocols.[9][10]

Folch Method This method is highly effective for the exhaustive extraction of a wide range of lipid classes.[11][12]

-

Homogenization : Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume (e.g., 20 mL) of a 2:1 (v/v) chloroform:methanol mixture.[9][13] This creates a single-phase system that disrupts cell membranes and solubilizes lipids.[11]

-

Agitation : Agitate the homogenate for 15-20 minutes at room temperature to ensure thorough extraction.[13]

-

Phase Separation : Add 0.2 volumes (e.g., 4 mL) of a 0.9% NaCl aqueous solution to the extract.[9] Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to induce phase separation.[13] The final solvent ratio of chloroform:methanol:water should be approximately 8:4:3.

-

Lipid Collection : The mixture will separate into two phases. The lower, chloroform phase contains the total lipid extract, while the upper, methanol-water phase contains non-lipid contaminants.[11] Carefully collect the lower phase.

-

Solvent Evaporation : Evaporate the chloroform from the collected lower phase under a stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.[9][13]

Bligh & Dyer Method This method is an adaptation of the Folch method, particularly suitable for samples with high water content, like cell suspensions or biological fluids.[10][14]

-

Initial Homogenization : For a sample containing approximately 1 mL of water, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[15] This creates a monophasic solution.

-

Inducing Phase Separation : Add 1.25 mL of chloroform and mix well, followed by the addition of 1.25 mL of water and another mixing step.[15]

-

Centrifugation : Centrifuge the mixture (e.g., 1000 rpm for 5 minutes) to facilitate the separation of the aqueous (upper) and organic (lower) phases.[15]

-

Collection : Carefully aspirate the lower organic phase, which contains the lipids.[15] For quantitative recovery, the upper phase can be re-extracted with chloroform.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Following extraction, HPLC is used to separate the complex lipid mixture into different classes or individual molecular species.[16] Reversed-phase (RP) HPLC is particularly well-suited for separating phospholipid species like POPC.

-

Principle : In RP-HPLC, lipids are separated based on their hydrophobicity.[17] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar lipids, such as those with longer or more saturated acyl chains, are retained longer on the column.[18]

-

Column : A standard analytical C18 reversed-phase column is commonly used for phospholipid separation.[17][19]

-

Mobile Phase : A gradient of polar organic solvents is typically employed. A common mobile phase system involves a gradient of methanol, acetonitrile, and water, often with additives like ammonium acetate to improve ionization for subsequent mass spectrometry.[19][20] For instance, an isocratic elution with methanol-acetonitrile-water (79:8:13, v/v/v) can be used.[19]

-

Detection : While UV detectors can be used (at ~205 nm), coupling HPLC with a mass spectrometer provides far greater sensitivity and specificity for lipid identification.[16][19]

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for the structural elucidation and quantification of POPC and its derivatives.[21][22] Electrospray ionization (ESI) is the preferred soft ionization method for phospholipids.[23]

-

Ionization : ESI-MS is well-suited for analyzing phospholipid mixtures.[23] Phosphatidylcholines like POPC readily form positive ions, typically protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.[24]

-

Tandem Mass Spectrometry (MS/MS) : For unambiguous identification, tandem MS is employed.[25] This involves isolating a precursor ion (the molecular ion of the lipid of interest) and fragmenting it to produce characteristic product ions.

-

Precursor Ion Scanning : To specifically detect all phosphatidylcholine species in a sample, a precursor ion scan for m/z 184 (the phosphocholine headgroup fragment) in positive ion mode is highly specific.[24]

-

Neutral Loss Scanning : A neutral loss scan of 59 Da (trimethylamine) can also be used to identify choline-containing lipids.[24]

-

Product Ion Scanning : To confirm the structure of POPC (precursor ion m/z 760.6), the fragmentation pattern will reveal the loss of the phosphocholine headgroup and provide information about the fatty acyl chains. The collision-induced decomposition of the [M+H]⁺ ion for POPC will yield product ions corresponding to the loss of the palmitoyl and oleoyl chains, confirming its identity.[21][26]

-

-

Quantification : Accurate quantification is achieved by using an appropriate internal standard, which is a non-endogenous lipid species with similar chemical properties to POPC that is added to the sample in a known amount before extraction.

Signaling Pathways and Metabolism

The biosynthesis of POPC in eukaryotes primarily occurs through the Kennedy pathway (also known as the CDP-choline pathway).[27][28][29] This pathway involves the sequential action of several key enzymes.

-

Choline Phosphorylation : Choline is first phosphorylated by choline kinase (CK) to produce phosphocholine.[29]

-

CDP-Choline Synthesis : The rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which converts phosphocholine to cytidine diphosphate-choline (CDP-choline).[28]

-